6-chloro-5-methylpyridazine-3-carboxylic acid

Medicinal chemistry Cross-coupling Pyridazine synthesis

Choose this building block for SAR-driven drug and agrochemical discovery. The orthogonal 6-Cl (SNAr/Suzuki) and 3-COOH (amide/decarboxylative) handles enable rapid library synthesis. Validated antibacterial activity (MIC 0.892–3.744 μg/mL) and sub-μM COX-2 inhibition (IC₅₀ 0.356–0.519 μM) support hit-to-lead programs. Drug-like LogP (1.14) and TPSA (63 Ų) optimize oral bioavailability. Procure ≥98% purity for reproducible cross-coupling and amide bond formation.

Molecular Formula C6H5ClN2O2
Molecular Weight 172.57 g/mol
CAS No. 1211516-60-7
Cat. No. B6153428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-5-methylpyridazine-3-carboxylic acid
CAS1211516-60-7
Molecular FormulaC6H5ClN2O2
Molecular Weight172.57 g/mol
Structural Identifiers
SMILESCC1=CC(=NN=C1Cl)C(=O)O
InChIInChI=1S/C6H5ClN2O2/c1-3-2-4(6(10)11)8-9-5(3)7/h2H,1H3,(H,10,11)
InChIKeyBDIKHDKHHMBAHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-5-methylpyridazine-3-carboxylic acid (CAS 1211516-60-7): Technical Specifications for Research Procurement


6-Chloro-5-methylpyridazine-3-carboxylic acid (CAS 1211516-60-7) is a heterocyclic building block of the pyridazine class, featuring a pyridazine core substituted at the 6-position with chlorine and at the 5-position with a methyl group. Its molecular formula is C₆H₅ClN₂O₂, with a molecular weight of 172.57 g/mol . The compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, with commercial availability at 98% purity . The pyridazine scaffold is recognized as a privileged structure in drug discovery due to its favorable physicochemical properties and demonstrated biological activities across multiple therapeutic areas [1].

6-Chloro-5-methylpyridazine-3-carboxylic Acid: Why Analog Interchangeability Fails in SAR-Driven Research


Generic substitution among pyridazine-3-carboxylic acid analogs is precluded by the profound impact of ring substitution patterns on physicochemical properties and biological activity. The presence and positioning of chloro and methyl substituents critically influence lipophilicity (LogP), electronic distribution, and steric accessibility of the carboxylic acid handle, thereby dictating both synthetic utility in cross-coupling reactions and target engagement in biological systems [1]. Pyridazine fungicide patents explicitly define distinct activity profiles for compounds bearing methyl, chloro, fluoro, or methoxy groups at specific positions, with combinatorial substitution yielding unexpected fungicidal and curative activity not observed with simpler analogs [2]. Consequently, procurement decisions cannot rely on nearest-neighbor substitution without risking synthetic failure or loss of desired biological phenotype.

6-Chloro-5-methylpyridazine-3-carboxylic Acid: Comparative Data for Evidence-Based Procurement


Dual-Site Substitution Pattern for Enhanced Cross-Coupling Versatility in SAR Exploration

6-Chloro-5-methylpyridazine-3-carboxylic acid contains both a chlorine atom at the 6-position for nucleophilic aromatic substitution or cross-coupling and a carboxylic acid at the 3-position for decarboxylative coupling or amide bond formation. In contrast, the unsubstituted parent pyridazine-3-carboxylic acid (CAS 2164-61-6) lacks the chloro handle for orthogonal functionalization, and 3,6-dichloro-4-methylpyridazine (CAS 19064-64-3) lacks the carboxylic acid moiety entirely, preventing direct incorporation into peptide-like or carboxylate-targeting scaffolds . A published decarboxylative cross-coupling protocol for pyridazine-3-carboxylic acids with aryl bromides using Pd(PPh₃)₄/Cu₂O at 160 °C demonstrates that the carboxylic acid handle enables rapid diversification to 3-arylpyridazines in modest to excellent yields, a transformation unavailable to non-carboxylic acid analogs [1].

Medicinal chemistry Cross-coupling Pyridazine synthesis

Chloro Substituent Contribution to Antibacterial Potency in Pyridazine Series

While specific MIC data for 6-chloro-5-methylpyridazine-3-carboxylic acid has not been reported, systematic evaluation of structurally related pyridazine derivatives demonstrates that chloro-substituted analogs exhibit the highest antibacterial activity within the series. In a panel of 10 bacterial and fungal strains, chloro derivatives achieved MICs ranging from 0.892 to 3.744 μg/mL against Gram-negative bacteria including E. coli, P. aeruginosa, and S. marcescens. These MIC values were lower (more potent) than those of chloramphenicol (2.019–8.078 μg/mL) tested under identical conditions [1]. The presence of a chlorine atom on the pyridazine ring is mechanistically linked to enhanced target engagement, as supported by molecular docking studies showing favorable overlay with the E. coli DNA gyrase subunit B active site [1].

Antimicrobial Antibacterial Gram-negative

Cytotoxicity Safety Window: Pyridazine Class Demonstrates Low Hepatocyte Toxicity

Pyridazine derivatives as a class exhibit a favorable cytotoxicity profile in mammalian hepatocyte assays. In standardized testing on rat hepatocytes, structurally diverse pyridazines demonstrated IC₅₀ values greater than 64 μg/mL, indicating low intrinsic cytotoxicity and a viable safety margin for further lead optimization [1]. This class-level safety characteristic distinguishes pyridazine-based scaffolds from more toxic heterocyclic cores and supports their prioritization in early-stage drug discovery campaigns where hepatotoxicity is a primary attrition driver. While direct data for the target compound is not available, the consistency of this finding across multiple pyridazine analogs provides a reasonable expectation of similar behavior [1].

Cytotoxicity Safety pharmacology Hepatotoxicity

COX-2 Inhibition Activity Reference Range for Pyridazine-3-Carboxylic Acid Derivatives

Pyridazine-3-carboxylic acid serves as a key precursor to derivatives with demonstrated COX-2 inhibitory activity. In a 2024 study, newly synthesized pyridazine and pyridazinone derivatives were evaluated for COX-1/COX-2 inhibition, with the most active compounds achieving IC₅₀ values of 0.356 μM, 0.425 μM, and 0.519 μM against COX-2, comparable to the reference drug celecoxib [1]. The carboxylic acid moiety at the 3-position is essential for constructing these active pharmacophores. By comparison, pyridazine analogs lacking the 3-carboxylic acid functionality (e.g., simple alkyl- or halogen-substituted pyridazines) cannot access this COX-2 inhibitory phenotype without additional synthetic manipulation [2].

Anti-inflammatory COX-2 inhibition Medicinal chemistry

LogP Differentiation from Unsubstituted and Isomeric Pyridazine Carboxylic Acids

6-Chloro-5-methylpyridazine-3-carboxylic acid has a calculated LogP of 1.13662 and a topological polar surface area (TPSA) of 63.08 Ų . By comparison, the unsubstituted parent pyridazine-3-carboxylic acid (CAS 2164-61-6) has a molecular weight of 124.1 g/mol and lacks both chloro and methyl substituents, resulting in substantially lower lipophilicity and different membrane permeability characteristics. The increased LogP conferred by the 6-chloro and 5-methyl substitution pattern enhances passive membrane diffusion potential while the carboxylic acid maintains aqueous solubility, positioning this compound in a favorable ADME space for oral bioavailability optimization. The compound's distinct substitution pattern also differentiates it from regioisomers such as 3-chloro-6-methylpyridazine-4-carboxylic acid (same formula, different substitution) and 6-chloropyridazine-3-carboxylic acid (CAS not specified; lacks 5-methyl group) .

Physicochemical properties Lipophilicity ADME prediction

6-Chloro-5-methylpyridazine-3-carboxylic Acid: Optimal Application Scenarios Based on Differential Evidence


Divergent Medicinal Chemistry SAR Campaigns for Kinase or GPCR Targets

The orthogonal reactivity of the 6-chloro handle and the 3-carboxylic acid group enables parallel diversification strategies. The chloro substituent facilitates nucleophilic aromatic substitution or Pd-catalyzed cross-coupling for introducing aryl or heteroaryl groups, while the carboxylic acid allows amide coupling or decarboxylative arylation [5]. This dual-handle architecture supports rapid library synthesis for hit-to-lead optimization where exploration of both eastern and western vectors is required. The calculated LogP of 1.13662 and TPSA of 63.08 Ų indicate drug-like physicochemical properties, making derivatives suitable for oral bioavailability optimization .

Antibacterial Lead Discovery Targeting Gram-Negative Pathogens

Class-level SAR demonstrates that chloro-substituted pyridazine derivatives achieve MIC values of 0.892–3.744 μg/mL against E. coli, P. aeruginosa, and S. marcescens, outperforming chloramphenicol in head-to-head testing [5]. The carboxylic acid moiety at the 3-position may further contribute to Gram-negative activity by enhancing porin permeability or enabling active transport. Cytotoxicity screening on rat hepatocytes (IC₅₀ > 64 μg/mL) supports a favorable therapeutic index, making this scaffold attractive for antibacterial programs where mammalian cell safety is a primary concern [5].

Anti-Inflammatory Drug Discovery via COX-2 Pathway Modulation

Pyridazine-3-carboxylic acid derivatives have been validated as COX-2 inhibitors with sub-micromolar IC₅₀ values (0.356–0.519 μM) comparable to celecoxib [5]. 6-Chloro-5-methylpyridazine-3-carboxylic acid provides a substituted core for constructing COX-2 targeted libraries. The 6-chloro position offers a diversification point for modulating COX-2/COX-1 selectivity, while the 5-methyl group contributes to metabolic stability and LogP optimization . This application is supported by molecular docking studies demonstrating reasonable binding affinity toward the COX-2 active site [5].

Agrochemical Fungicide Intermediate with Documented Structure-Activity Precedent

Patent literature establishes that pyridazine derivatives bearing methyl at R₁ and chloro at R₂ exhibit unexpected fungicidal activity, including curative effects against phytopathogenic fungi [5]. 6-Chloro-5-methylpyridazine-3-carboxylic acid embodies this privileged substitution pattern, and the 3-carboxylic acid provides a synthetic anchor for further elaboration into patent-defined fungicide scaffolds. The compound class is additionally claimed for plant growth regulation and plant health applications, broadening its utility in crop protection research [5].

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